2-(NAPHTHALEN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE
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Overview
Description
2-(NAPHTHALEN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes a naphthalene moiety and an isoindole-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(NAPHTHALEN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water, using a catalyst like SiO2-tpy-Nb, to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(NAPHTHALEN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(NAPHTHALEN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(NAPHTHALEN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes . For instance, it may inhibit certain enzymes, leading to altered metabolic pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline-1,3-dione core but lacks the naphthalene moiety.
Phthalimide: Another related compound with similar structural features but different functional groups.
Uniqueness
2-(NAPHTHALEN-2-YL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE is unique due to its combination of the naphthalene and isoindoline-1,3-dione structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-naphthalen-2-ylbenzo[f]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO2/c24-21-19-12-16-7-3-4-8-17(16)13-20(19)22(25)23(21)18-10-9-14-5-1-2-6-15(14)11-18/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDNOOGIBREOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=CC5=CC=CC=C5C=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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